Methyl 2-butyl-3-oxocyclopentanecarboxylate

Physicochemical Property Distillation Purification

Methyl 2-butyl-3-oxocyclopentanecarboxylate (CAS 37172-61-5) is a C11 cyclopentanecarboxylate ester bearing a 2-butyl substituent and a 3-keto group. Its molecular formula is C₁₁H₁₈O₃ and its molecular weight is 198.26 g·mol⁻¹.

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
CAS No. 37172-61-5
Cat. No. B12658214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-butyl-3-oxocyclopentanecarboxylate
CAS37172-61-5
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCCCCC1C(CCC1=O)C(=O)OC
InChIInChI=1S/C11H18O3/c1-3-4-5-8-9(11(13)14-2)6-7-10(8)12/h8-9H,3-7H2,1-2H3
InChIKeyICIZBTGTSKEFDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Butyl-3-Oxocyclopentanecarboxylate (CAS 37172-61-5) – Core Physicochemical and Structural Baseline for Procurement Evaluation


Methyl 2-butyl-3-oxocyclopentanecarboxylate (CAS 37172-61-5) is a C11 cyclopentanecarboxylate ester bearing a 2-butyl substituent and a 3-keto group. Its molecular formula is C₁₁H₁₈O₃ and its molecular weight is 198.26 g·mol⁻¹ [1]. The compound is characterized by a computed XLogP3 of 1.9 and a boiling point of 274.4 °C at 760 mmHg [1][2]. These properties distinguish it from lower homologues such as methyl 3-oxocyclopentanecarboxylate (MW 142.15, XLogP3 –0.1, bp 209.7 °C) [1], making it a more lipophilic, higher-boiling intermediate for synthetic applications.

Why Methyl 2-Butyl-3-Oxocyclopentanecarboxylate Cannot Be Replaced by Simple 3-Oxocyclopentanecarboxylate Analogs


The 2-butyl substituent on the cyclopentane ring fundamentally alters the physicochemical profile of methyl 2-butyl-3-oxocyclopentanecarboxylate relative to unsubstituted methyl 3-oxocyclopentanecarboxylate. Specifically, the butyl chain increases the computed XLogP3 from –0.1 to 1.9 and the boiling point by ~65 °C (209.7 °C vs. 274.4 °C at 760 mmHg) [1]. These differences directly impact solvent partitioning behavior, distillative purification strategy, and downstream reactivity. In fragrance applications, the butyl moiety is a critical determinant of the olfactory profile, as described in the patent literature covering 2-alkyl-3-oxocyclopentanecarboxylates [2]. Generic substitution with non-butylated analogs would therefore produce divergent physicochemical properties and fail to replicate the intended sensory or synthetic function.

Quantitative Differentiation Guide – Methyl 2-Butyl-3-Oxocyclopentanecarboxylate vs. Closest Analogs


Boiling Point Elevation vs. Unsubstituted Methyl 3-Oxocyclopentanecarboxylate

The introduction of a 2-butyl group raises the normal boiling point by approximately 65 °C compared to the parent methyl 3-oxocyclopentanecarboxylate [1]. This difference enables preferential separation by distillation and influences solvent selection for reactions.

Physicochemical Property Distillation Purification

Lipophilicity (XLogP3) Differential for Solvent Extraction and Membrane Permeability

The computed XLogP3 for methyl 2-butyl-3-oxocyclopentanecarboxylate is 1.9, whereas the unsubstituted comparator methyl 3-oxocyclopentanecarboxylate has an XLogP3 of –0.1 [1][2]. This ΔlogP of 2.0 units indicates significantly higher lipophilicity, favoring organic-phase partitioning.

Lipophilicity LogP Partition Coefficient

Olfactory Profile Differentiation in Perfume Applications

Patent literature discloses that 2-alkyl-3-oxocyclopentanecarboxylates, including the 2-butyl derivative, possess interesting olfactory properties useful in perfume compositions [1]. The olfactory character is dependent on the alkyl chain length; the butyl group imparts a distinct note that differs from shorter or longer alkyl chains.

Fragrance Organoleptic Ketoester

Optimal Application Scenarios for Methyl 2-Butyl-3-Oxocyclopentanecarboxylate Based on Quantitative Differentiation


Perfume and Fragrance Ingredient with Tailored Olfactory Profile

As disclosed in US Patent 3,954,834, the 2-butyl substituent imparts specific olfactory characteristics to the cyclopentanecarboxylate scaffold. Procurement of methyl 2-butyl-3-oxocyclopentanecarboxylate is thus mandatory for fragrance houses developing compositions that rely on this precise olfactory note [1]. Alternative 2-alkyl esters would yield divergent sensory outputs, failing to replicate the target scent.

Lipophilic Synthetic Intermediate for High-Temperature Reactions

The elevated boiling point (274.4 °C) and increased logP (1.9) of methyl 2-butyl-3-oxocyclopentanecarboxylate make it suitable for synthetic sequences requiring high-temperature processing or organic-phase reactions where the unsubstituted analog (bp 209.7 °C, XLogP3 –0.1) would be too volatile or poorly partitioned [1]. This compound is the preferred choice when reaction design demands a higher-boiling, more lipophilic cyclopentanone ester intermediate.

Building Block for Butyl-Containing Bioactive Molecules

The intact butyl chain on the cyclopentane ring allows direct incorporation into more complex structures (e.g., prostacyclin analogs) without the need for late-stage alkylation. Using the unsubstituted methyl 3-oxocyclopentanecarboxylate would require additional synthetic steps to install the butyl group, increasing step count, cost, and impurity risk [1].

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